molecular formula C11H11BrN2 B8013040 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B8013040
M. Wt: 251.12 g/mol
InChI Key: ITBGXNMJAQKEBC-UHFFFAOYSA-N
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Description

9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is an organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

One common synthetic route includes the bromination of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial production methods may involve similar bromination reactions but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of tetrahydro derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyridoindole derivative .

Scientific Research Applications

9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole include other brominated indole derivatives and tetrahydro-pyridoindole compounds. Some examples are:

The uniqueness of this compound lies in its specific bromination, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

9-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2/c12-8-2-1-3-10-11(8)7-6-13-5-4-9(7)14-10/h1-3,13-14H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBGXNMJAQKEBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC3=C2C(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
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Reactant of Route 6
9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

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